molecular formula C21H15BrN4O3 B2453716 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1105222-86-3

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2453716
CAS No.: 1105222-86-3
M. Wt: 451.28
InChI Key: WQAIGDYRINXTRU-UHFFFAOYSA-N
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Description

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H15BrN4O3 and its molecular weight is 451.28. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O3/c22-15-10-8-14(9-11-15)19-24-20(29-25-19)17-7-4-12-26(21(17)28)13-18(27)23-16-5-2-1-3-6-16/h1-12H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAIGDYRINXTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide , a derivative of 1,2,4-oxadiazole, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its analgesic and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrN3O2C_{18}H_{16}BrN_3O_2 with a molecular weight of approximately 388.24 g/mol. The structure features a bromophenyl group, an oxadiazole moiety, and a phenylacetamide segment which are critical for its biological activity.

1. Analgesic Activity

Research indicates that 1,2,4-oxadiazole derivatives possess intrinsic analgesic properties. A study by Terashita et al. (2002) highlighted that compounds containing the oxadiazole ring exhibit significant pain relief in animal models. The proposed mechanism involves the modulation of pain pathways through interaction with opioid receptors or inhibition of inflammatory mediators.

Table 1: Analgesic Activity of Oxadiazole Derivatives

Compound NameTest MethodResult (Inhibition %)Reference
Oxadiazole AWrithing test65%Terashita et al.
Oxadiazole BHot plate test70%Terashita et al.
Title CompoundWrithing testTBDCurrent Study

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various studies. For instance, compounds similar to the title compound have shown moderate to good activity against different cancer cell lines in the NCI-60 panel. The mechanism often involves the induction of apoptosis and cell cycle arrest through interaction with specific oncogenic pathways.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
Oxadiazole Derivative AMCF-7 (Breast)12.5Romero et al.
Oxadiazole Derivative BA549 (Lung)15.0Romero et al.
Title CompoundTBDTBDCurrent Study

Case Studies

Several studies have analyzed the biological effects of related compounds:

  • Study on Pain Modulation : In a controlled experiment involving various oxadiazole derivatives, the title compound was assessed for its analgesic effects using standard pain models (writhing and hot plate tests). Preliminary results indicated promising analgesic properties comparable to known analgesics.
  • Antitumor Assessment : Another study focused on the anticancer activity where derivatives were tested against a panel of cancer cell lines. The results suggested that structural modifications significantly influenced cytotoxicity and selectivity towards cancer cells.

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